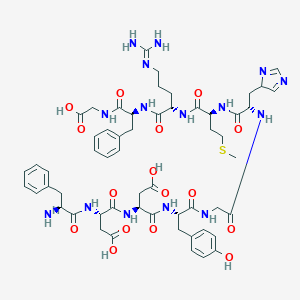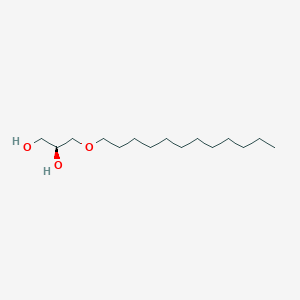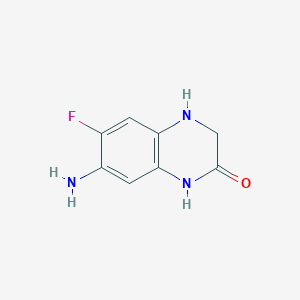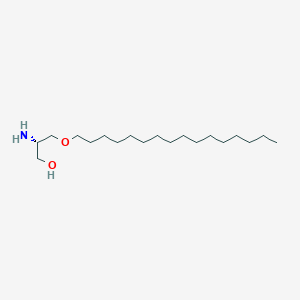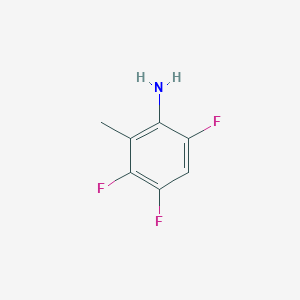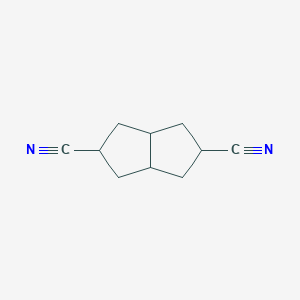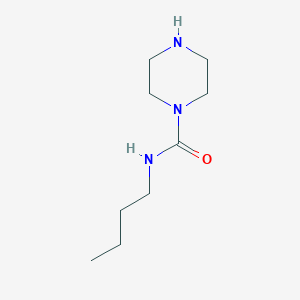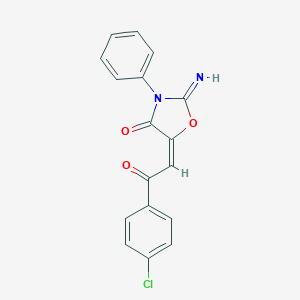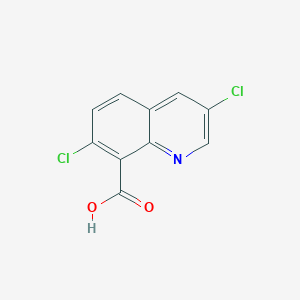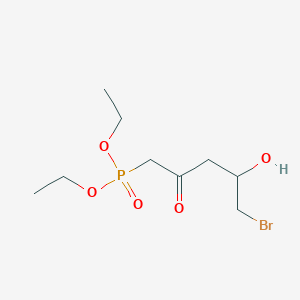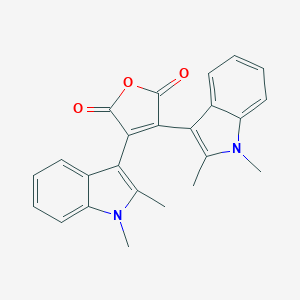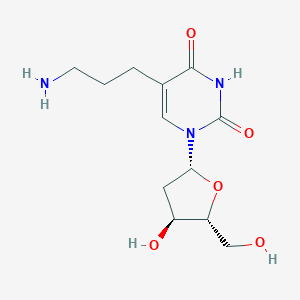
5-(3-Aminopropyl)-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminopropyl)-2'-deoxyuridine, commonly known as APU, is a modified nucleoside that has been extensively studied for its potential applications in scientific research. APU is a derivative of deoxyuridine, a nucleoside that is a building block of DNA. The addition of an amino-propyl group to the deoxyuridine molecule alters its chemical and biological properties, making it useful for a variety of applications.
Mécanisme D'action
APU is incorporated into DNA during replication in place of deoxyuridine. The presence of the amino-propyl group alters the chemical and biological properties of the DNA molecule, affecting its interactions with proteins and other molecules. APU can also be recognized by specific enzymes that are involved in DNA repair, leading to the removal of the modified nucleoside and the repair of the DNA molecule.
Effets Biochimiques Et Physiologiques
The presence of APU in DNA can affect the biochemical and physiological properties of cells. APU can alter the stability and structure of the DNA molecule, affecting its interactions with proteins and other molecules. The presence of APU can also affect the activity of enzymes involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
APU has several advantages for use in lab experiments. It is a well-characterized and readily available reagent that can be used to study a variety of biological processes. APU can be incorporated into DNA at specific locations, allowing for the precise mapping of protein-DNA interactions. However, the use of APU in lab experiments also has limitations. The modification of DNA with APU can affect the stability and structure of the DNA molecule, potentially leading to artifacts in experimental results.
Orientations Futures
The use of APU in scientific research is an active area of investigation, with many potential future directions. One area of interest is the development of new techniques for the precise incorporation of APU into DNA at specific locations. Another area of interest is the use of APU in the study of DNA damage and repair pathways. Additionally, the development of new APU derivatives with improved properties is an area of active research.
Méthodes De Synthèse
The synthesis of APU involves the reaction of deoxyuridine with 3-aminopropylamine in the presence of a catalyst. The reaction results in the formation of APU, which is then purified using various chromatography techniques. The synthesis of APU is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
APU has been used extensively in scientific research as a tool to study DNA replication and repair. APU is incorporated into DNA during replication and can be used to study the interaction of proteins with the DNA molecule. APU has also been used to study the effects of DNA damage on cell growth and proliferation.
Propriétés
Numéro CAS |
118573-62-9 |
|---|---|
Nom du produit |
5-(3-Aminopropyl)-2'-deoxyuridine |
Formule moléculaire |
C12H19N3O5 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
Clé InChI |
XSQLSBQNMAQBSL-IVZWLZJFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Autres numéros CAS |
118573-62-9 |
Synonymes |
2'-deoxy-5-(3-aminopropyl)uridine 5-(3-aminopropyl)-2'-deoxyuridine 5-APDU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



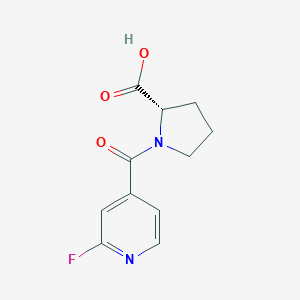
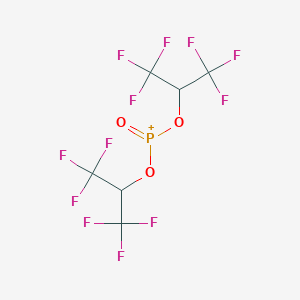
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
